molecular formula C19H21Cl2N3O2 B11500760 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B11500760
M. Wt: 394.3 g/mol
InChI Key: WTHNHVWTLFUCRV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-(4-chlorophenyl)piperazine.

    Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(5-chloro-2-methoxyphenyl)chloroacetamide is then reacted with 4-(4-chlorophenyl)piperazine in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(5-chloro-2-methylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of both chloro and methoxy groups can enhance its binding affinity and selectivity for certain receptors or enzymes, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21Cl2N3O2

Molecular Weight

394.3 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-18-7-4-15(21)12-17(18)22-19(25)13-23-8-10-24(11-9-23)16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)

InChI Key

WTHNHVWTLFUCRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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